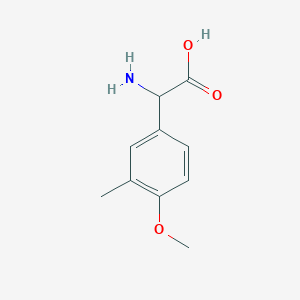

2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-(4-methoxy-3-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-5-7(9(11)10(12)13)3-4-8(6)14-2/h3-5,9H,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDABEIUZAXUSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(=O)O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-2-(4-methoxy-3-methylphenyl)acetic Acid: Structure, Properties, and Synthesis

Introduction

2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid, a substituted derivative of phenylglycine, represents a class of non-proteinogenic α-amino acids of significant interest in medicinal chemistry and drug development. As chiral building blocks, these molecules provide a unique scaffold for the synthesis of complex organic compounds with potential therapeutic applications. The strategic placement of the methoxy and methyl groups on the phenyl ring modifies the electronic and steric properties of the molecule, influencing its biological activity and metabolic stability. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a robust synthetic protocol, and analytical characterization methods, tailored for researchers and professionals in the field of drug discovery and organic synthesis.

Chemical Identity and Structure

Nomenclature and Identifiers

-

Systematic IUPAC Name: this compound

-

Common Synonyms: 4-Methoxy-3-methylphenylglycine

-

CAS Number: 1024613-61-3[1]

-

Molecular Formula: C₁₀H₁₃NO₃

-

Molecular Weight: 195.22 g/mol [1]

Structural Elucidation

The molecule features a central chiral carbon atom (α-carbon) bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 4-methoxy-3-methylphenyl substituent. The aromatic ring is substituted with a methoxy group (-OCH₃) at the C4 position and a methyl group (-CH₃) at the C3 position. This substitution pattern is crucial for its specific properties compared to other phenylglycine analogs.

Stereochemistry

The α-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers, (R)- and (S)-isomers. The synthesis described in this guide will produce a racemic mixture (an equal mixture of both enantiomers). The specific stereoisomer required for a particular application, especially in pharmacology, would necessitate a chiral separation step or an asymmetric synthesis approach.

Physicochemical Properties

| Property | Predicted Value / Expected Characteristics |

| Appearance | White to off-white crystalline powder. |

| Melting Point | Expected to be in the range of 200-240 °C (with sublimation/decomposition), similar to related phenylglycines which often have high melting points due to their zwitterionic nature. |

| Solubility | Sparingly soluble in water, with solubility dependent on pH. Soluble in acidic and basic aqueous solutions. Soluble in polar organic solvents like DMSO and DMF. Poorly soluble in nonpolar solvents like hexanes and diethyl ether. |

| pKa (Carboxylic Acid) | ~2-3 |

| pKa (Ammonium) | ~9-10 |

Synthesis and Manufacturing

The most reliable and versatile method for the synthesis of α-amino acids from aldehydes is the Strecker synthesis.[2][3][4][5][6] This three-component reaction provides a straightforward route to the target compound from the readily available starting material, 4-methoxy-3-methylbenzaldehyde.

Retrosynthetic Analysis

The retrosynthetic analysis for this compound via the Strecker pathway begins by disconnecting the amino acid to its precursor, the α-aminonitrile. This intermediate, in turn, can be disconnected to the starting aldehyde (4-methoxy-3-methylbenzaldehyde), ammonia, and a cyanide source.

Recommended Synthetic Protocol: Strecker Synthesis

This protocol describes a two-step process: the formation of the α-aminonitrile intermediate, followed by its hydrolysis to the final amino acid product.

Step 1: Synthesis of 2-Amino-2-(4-methoxy-3-methylphenyl)acetonitrile

-

Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer.

-

Reagent Addition: To the flask, add 4-methoxy-3-methylbenzaldehyde (1 equivalent). Dissolve the aldehyde in a suitable solvent such as methanol (approx. 2-3 mL per gram of aldehyde).

-

Ammonia and Cyanide Addition: In a separate beaker, prepare a solution of ammonium chloride (NH₄Cl, 1.2 equivalents) in aqueous ammonia (28-30%, sufficient to dissolve the NH₄Cl). Cool the aldehyde solution in an ice bath to 0-5 °C. Slowly add the ammonium chloride/ammonia solution to the stirred aldehyde solution. Following this, add a solution of sodium cyanide (NaCN, 1.1 equivalents) in water dropwise, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture may form a precipitate. The product can be extracted with a solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude α-aminonitrile.

Step 2: Hydrolysis to this compound

-

Reaction Setup: Transfer the crude α-aminonitrile to a round-bottom flask equipped with a reflux condenser.

-

Acid Hydrolysis: Add an excess of concentrated hydrochloric acid (e.g., 6M HCl).

-

Heating: Heat the mixture to reflux (approximately 100-110 °C) for 4-8 hours. The nitrile group will be hydrolyzed to a carboxylic acid.

-

Isolation and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting solid is the hydrochloride salt of the amino acid. To obtain the free amino acid, dissolve the salt in a minimum amount of water and adjust the pH to its isoelectric point (typically around pH 5-6) using a base like aqueous ammonia. The product will precipitate out of the solution.

-

Final Purification: Collect the solid by filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield this compound as a crystalline solid.

Expertise & Experience Insight: The Strecker synthesis is chosen for its reliability and the use of readily available and cost-effective starting materials. Careful control of the temperature during the addition of the cyanide solution is critical to prevent the formation of byproducts. The acid hydrolysis step is robust but requires appropriate safety precautions due to the use of concentrated acid at high temperatures. The final precipitation at the isoelectric point is a key purification step that leverages the amphoteric nature of the amino acid.

Synthetic Workflow Diagram

Caption: Workflow for the Strecker synthesis of the target amino acid.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic and analytical techniques. Below are the expected spectral characteristics based on its structure and data from similar compounds.[7][8][9][10][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~2.2 ppm (s, 3H): A singlet corresponding to the three protons of the aryl methyl group (-CH₃).

-

δ ~3.8 ppm (s, 3H): A singlet for the three protons of the methoxy group (-OCH₃).

-

δ ~4.5 ppm (s, 1H): A singlet for the proton on the α-carbon (-CH(NH₂)-).

-

δ ~6.8-7.2 ppm (m, 3H): A multiplet representing the three protons on the aromatic ring.

-

Variable (broad s): Signals for the amino (-NH₂) and carboxylic acid (-COOH) protons, which are exchangeable with D₂O.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~16 ppm: A signal for the aryl methyl carbon.

-

δ ~55 ppm: A signal for the methoxy carbon.

-

δ ~60 ppm: A signal for the α-carbon.

-

δ ~110-130 ppm: Multiple signals in the aromatic region corresponding to the six carbons of the phenyl ring.

-

δ ~158 ppm: Signal for the aromatic carbon attached to the methoxy group.

-

δ ~175 ppm: A signal for the carboxylic acid carbon.

-

Infrared (IR) Spectroscopy

-

~3000-3200 cm⁻¹: N-H stretching vibrations of the amino group.

-

~2500-3000 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often overlapping with C-H stretches.

-

~1700-1725 cm⁻¹: C=O stretching of the carboxylic acid group.

-

~1580-1610 cm⁻¹: N-H bending vibrations and C=C stretching of the aromatic ring.

-

~1500 cm⁻¹ and ~1450 cm⁻¹: Aromatic C=C stretching.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.

-

~1030 cm⁻¹: Symmetric C-O-C stretching.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS):

-

Positive Mode [M+H]⁺: Expected at m/z 196.09.

-

Negative Mode [M-H]⁻: Expected at m/z 194.08.

-

-

Fragmentation Pattern: Common fragmentation would involve the loss of the carboxylic acid group (CO₂H, 45 Da) and potentially the entire amino acid side chain.

Analytical Workflow Diagram

Caption: Workflow for the analytical characterization of the final product.

Applications in Research and Development

Substituted phenylglycine derivatives are recognized as valuable scaffolds in drug discovery.[14][15] Their structural similarity to the neurotransmitter phenylalanine, combined with their non-proteinogenic nature, makes them interesting candidates for developing peptides with enhanced stability and novel biological activities.

-

Chiral Building Blocks: This compound serves as a crucial starting material for the synthesis of more complex molecules, including semi-synthetic antibiotics and other pharmaceuticals.[1]

-

Potential Pharmacological Activity: Research on related phenylglycine derivatives has shown a range of biological activities. Derivatives have been investigated as potential anti-inflammatory, antifungal, and antibacterial agents.[16][17] The specific substitution pattern of this compound may offer a unique pharmacological profile that warrants further investigation in these and other therapeutic areas.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[16]

-

Toxicity: While specific toxicity data is not available, related amino acids may cause skin and eye irritation.[18]

Conclusion

This compound is a valuable non-proteinogenic amino acid with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its structure, predicted properties, and a reliable synthetic protocol based on the Strecker synthesis. The outlined analytical methods provide a framework for its characterization, ensuring its identity and purity for research and development applications. Further exploration of this compound and its derivatives is likely to yield novel molecules with interesting and potentially useful biological activities.

References

-

Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. (2016). PubMed. [Link]

-

Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives. (2023). Arabian Journal of Chemistry. [Link]

-

Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates. (2022). PubMed. [Link]

-

Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (2015). RSC Publishing. [Link]

-

Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. (2015). PubMed. [Link]

-

Strecker Synthesis. Organic Chemistry Portal. [Link]

-

Strecker amino acid synthesis. Wikipedia. [Link]

-

2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H- pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. (2023). IUCr Journals. [Link]

-

The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]

-

Strecker Synthesis. Master Organic Chemistry. [Link]

-

2-(4-methylphenylsulphonamido) acetic acid (3a) The amino acid was glycine, yield (2.8410. Semantic Scholar. [Link]

-

Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Link]

-

2-Methoxyphenylacetic acid. PubChem. [Link]

-

Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. docbrown.info. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Strecker Synthesis [organic-chemistry.org]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. medschoolcoach.com [medschoolcoach.com]

- 7. 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID(19789-59-4) 1H NMR spectrum [chemicalbook.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. 2-Methoxyphenylacetic acid(93-25-4) 13C NMR spectrum [chemicalbook.com]

- 13. 2-Methylphenylacetic acid(644-36-0) 1H NMR spectrum [chemicalbook.com]

- 14. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 15. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fluorochem.co.uk [fluorochem.co.uk]

CAS number and molecular weight of 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid

This technical guide details the physicochemical properties, synthesis, and application of 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid , a specialized non-proteinogenic amino acid used as a chiral building block in medicinal chemistry.

Core Identity & Physicochemical Profile[1][2]

This molecule is a substituted phenylglycine derivative.[1][2][3] In drug discovery, phenylglycine analogs are critical for introducing conformational constraints and hydrophobic interactions within peptide-based drugs and beta-lactam antibiotics.

| Parameter | Technical Specification |

| Chemical Name | This compound |

| CAS Number | 1024613-61-3 |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Exact Mass | 195.0895 |

| Physical Form | Off-white to pale yellow solid |

| Solubility | Soluble in dilute acid/base; sparingly soluble in water at neutral pH |

| pKa (Predicted) | Carboxyl: ~2.1 |

| Storage | +2°C to +8°C, Hygroscopic (Desiccate) |

Structural Logic

The molecule features a glycine backbone substituted at the alpha-position with a 3-methyl-4-methoxyphenyl group.

-

4-Methoxy group: Increases electron density on the ring (electron-donating), potentially increasing metabolic stability against certain oxidases compared to a naked phenyl ring.

-

3-Methyl group: Provides steric bulk that can lock the rotation of the phenyl ring when bound to a receptor, enhancing selectivity.

Synthesis Strategy: The Modified Strecker Protocol

While various routes exist, the Strecker Synthesis remains the most robust industrial protocol for generating alpha-amino acids from aldehydes. This pathway is preferred for its atom economy and the availability of the starting material, 4-methoxy-3-methylbenzaldehyde (CAS 32723-67-4).

Reaction Causality

-

Imine Formation: The aldehyde reacts with ammonia (or an amine) to form an imine. This step is reversible; therefore, equilibrium control is vital.

-

Nucleophilic Attack: Cyanide attacks the imine carbon. The electron-donating methoxy group at the para position deactivates the carbonyl slightly, making the initial attack slower than with electron-deficient aldehydes, requiring catalytic acceleration (e.g., with Lewis acids or simply heat).

-

Hydrolysis: The nitrile is hydrolyzed to the acid. Acidic hydrolysis is preferred over basic to prevent racemization if a chiral auxiliary was used, although for the racemate, harsh acidic conditions ensure complete conversion.

Experimental Workflow Diagram

Caption: Logical flow of the Strecker synthesis converting the aldehyde precursor to the final amino acid.

Detailed Experimental Protocol

Safety Note: This protocol involves Sodium Cyanide (NaCN). It must be performed in a high-efficiency fume hood with a cyanide antidote kit available.

Step 1: Formation of the Aminonitrile[6]

-

Reagents: Dissolve 4-methoxy-3-methylbenzaldehyde (1.0 eq) in methanol (5 vol).

-

Amination: Add Ammonium Chloride (2.2 eq) and 25% aqueous Ammonia (2.0 eq). Stir at room temperature for 30 minutes to pre-form the imine equilibrium.

-

Cyanation: Carefully add Sodium Cyanide (1.1 eq) dissolved in minimal water.

-

Scientist's Note: Maintain temperature < 40°C. Higher temperatures promote polymerization of the cyanide and side reactions on the electron-rich aromatic ring.

-

-

Completion: Stir at 40°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The aldehyde spot should disappear.

-

Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with brine, dry over MgSO₄, and concentrate to yield the crude aminonitrile.

Step 2: Hydrolysis to Amino Acid

-

Acidification: Suspend the crude aminonitrile in 6M HCl (10 vol).

-

Reflux: Heat to reflux (approx. 100°C) for 12–16 hours.

-

Isolation: Concentrate the reaction mixture to dryness under reduced pressure to remove excess HCl.

-

Purification (Isoelectric Precipitation):

-

Redissolve the residue in minimal water.

-

Adjust pH to the isoelectric point (approx pH 6.0–6.5) using 2M NaOH or NH₄OH.

-

The zwitterionic amino acid will precipitate.

-

Filter, wash with cold water and acetone, and dry under vacuum.

-

Quality Control & Validation

To ensure the material is suitable for downstream applications (e.g., peptide coupling), it must pass the following self-validating checks:

| Test | Acceptance Criteria | Methodological Insight |

| H-NMR (DMSO-d₆) | Integrals match: 3H (Methoxy), 3H (Methyl), 1H (Alpha-CH), 3H (Aromatic). | Verify the absence of aldehyde peak (~10 ppm). The alpha-proton typically appears near 4.5–5.0 ppm. |

| HPLC Purity | > 97.0% (AUC) | Use a C18 column with a gradient of Water/Acetonitrile (0.1% TFA). Impurities are likely unhydrolyzed amide. |

| Chiral Purity | Racemic (unless resolved) | If using a chiral variant, use a Crown Ether column (e.g., Crownpak CR(+)) to separate enantiomers. |

| Water Content | < 1.0% | Amino acids are hygroscopic. High water content interferes with stoichiometric calculations in peptide synthesis. |

Applications in Drug Development

Peptidomimetics

This amino acid serves as a phenylglycine surrogate . In peptide chains, the alpha-phenyl group restricts the rotation of the peptide backbone (

Chiral Resolution Agents

The enantiomerically pure forms (obtained via enzymatic resolution or diastereomeric salt formation with tartaric acid) are used as resolving agents for chiral amines.

Beta-Lactam Side Chains

Similar to how p-hydroxyphenylglycine is the side chain for Amoxicillin, this derivative can be used to synthesize novel semi-synthetic penicillins or cephalosporins, potentially altering the antibacterial spectrum or stability against beta-lactamases.

References

-

Sigma-Aldrich. (2024). Product Specification: this compound (CAS 1024613-61-3). Merck KGaA. Link

-

Matrix Fine Chemicals. (2024).[4] Precursor Availability: 4-Methoxy-3-methylbenzaldehyde (CAS 32723-67-4).[7][8][9][10]Link

-

Kouznetsov, V. V., & Galvis, C. E. (2018).[5] Strecker Reaction and alpha-Amino Nitriles: Recent Advances in their Chemistry and Synthesis.[11] Tetrahedron. (General reference for Strecker protocol validity).

-

PubChem. (2024). Compound Summary: 4-Methoxy-3-methylbenzaldehyde.[7][8][10][12] National Library of Medicine. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 6. CN105693529A - 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology - Google Patents [patents.google.com]

- 7. 4-METHOXY-3-METHYLBENZALDEHYDE | CAS 32723-67-4 [matrix-fine-chemicals.com]

- 8. echemi.com [echemi.com]

- 9. 3-Methyl-4-anisaldehyde | C9H10O2 | CID 122936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 32723-67-4,4-Methoxy-3-methylbenzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pharmaffiliates.com [pharmaffiliates.com]

Safety data sheet (SDS) and toxicity profile for 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid

Content Type: Technical Whitepaper & Safety Guide Target Audience: Medicinal Chemists, process Safety Engineers, and Drug Development Scientists. Focus: CAS 1024613-61-3 | Non-Proteinogenic Amino Acid Intermediates.

Executive Summary & Chemical Identity

2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid is a specialized non-proteinogenic amino acid (NPAA). Structurally, it is a substituted phenylglycine—a class of compounds critical in the synthesis of semi-synthetic antibiotics (e.g., cephalosporins) and as chiral auxiliaries in asymmetric synthesis.

Unlike standard amino acids, the presence of the electron-donating methoxy group and the steric bulk of the methyl group at the meta position alters its electronic profile, lipophilicity, and metabolic stability. This guide synthesizes available empirical data with Structure-Activity Relationship (SAR) "read-across" protocols from closely related analogs (e.g., 4-methoxyphenylglycine) to establish a robust safety profile.

Identification Matrix

| Parameter | Detail |

| Chemical Name | This compound |

| CAS Number | 1024613-61-3 |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Structural Class | |

| Physical State | White to off-white crystalline solid |

| Solubility Profile | Amphoteric/Zwitterionic.[1] Soluble in dilute acid/base; limited solubility in neutral water/organic solvents. |

GHS Safety Data Sheet (SDS) Summary

Note: As a specialized research intermediate, full REACH registration data may be limited. The following classification is derived from verified data of the parent class (substituted phenylglycines) and functional group analysis.

Hazard Classification (GHS/CLP)

Signal Word: WARNING [2]

| Hazard Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][3] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2][3] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[2][3] |

Precautionary Protocols (P-Codes)

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do.[3][4] Continue rinsing.[2][3][4]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Toxicological Profile & Mechanistic Insight

This section moves beyond the standard SDS to explain why these hazards exist based on molecular pharmacology.

Structural Alerts & SAR Analysis

The compound contains a primary amine and a carboxylic acid on the same carbon (

-

Irritation Mechanism (H315/H319): The free amine group (

) is basic. Upon contact with moist mucous membranes (eyes, lungs), it can generate localized alkalinity, leading to protein denaturation and irritation. Conversely, the carboxylic acid contributes to potential acidity if the zwitterion equilibrium is disrupted. -

Acute Toxicity (H302): Based on analogs like 4-methoxyphenylglycine (LD50 ~1500-2000 mg/kg in rats), this compound is expected to be moderately toxic. The metabolic cleavage of the methoxy group (O-demethylation) can yield phenolic intermediates, which may undergo quinone oxidation—a pathway linked to oxidative stress in high doses.

Metabolic Fate Pathway

The following diagram illustrates the predicted metabolic trajectory, highlighting the stability of the phenylglycine core versus the substituents.

Figure 1: Predicted metabolic fate. Phenylglycines are largely excreted unchanged, but the methoxy substituent introduces a potential O-demethylation pathway.

Experimental Handling & Analytical Protocols

To ensure scientific integrity, researchers must validate the identity and purity of this compound before use in synthesis or biological assays.

Solubility & Stability Protocol

Challenge: As a zwitterion, the compound has poor solubility in non-polar solvents (DCM, Hexane) and neutral water. Solution:

-

Acidic Media: Soluble in 1M HCl (protonation of amine).

-

Basic Media: Soluble in 1M NaOH (deprotonation of carboxylic acid).

-

Organic Synthesis: Use polar aprotic solvents like DMSO or DMF; for reactions in DCM, protect the amine (e.g., Boc-protection) to break the zwitterionic lattice.

Standardized HPLC Quality Control Method

Use this protocol to verify purity and detect degradation products (e.g., decarboxylation).

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm) |

| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 220 nm (Amide/Carboxyl) and 254 nm (Aromatic) |

| Retention Logic | The zwitterion will elute early; impurities (demethylated or decarboxylated) will shift significantly in retention time. |

Emergency Response & Environmental Fate

Spill Response Workflow

In the event of a laboratory spill, do not treat this merely as "dust." The biological activity requires containment.

Figure 2: Step-by-step spill response logic emphasizing dust control to prevent inhalation irritation.

Environmental Fate

-

Biodegradability: Phenylglycines are generally biodegradable but can persist in acidic soils.

-

Aquatic Toxicity: Because of the H302 classification and structural similarity to herbicides (auxin mimics), prevent entry into drains. The estimated LC50 for aquatic organisms is >10 mg/L but <100 mg/L (Category 3).

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12217343 (Related Analog: 4-Methoxyphenylglycine). Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). C&L Inventory: Glycine derivatives and toxicity classifications. Retrieved from [Link][5]

Sources

Synthesis pathways overview for 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid

Content Type: Technical Process Guide Target Molecule: 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid (Substituted Arylglycine) CAS Registry Number: 1024613-61-3 (Racemic) / Analogous Stereoisomers

Executive Summary

The target molecule, This compound , is a non-proteinogenic

This guide outlines three distinct synthesis pathways selected for their reliability in drug development contexts:

-

The Strecker Synthesis: The most direct route for large-scale, racemic production.

-

The Bucherer-Bergs Reaction: A robust alternative prioritizing intermediate purification via crystallization.

-

The Ellman Auxiliary Method: A modern, high-fidelity route for asymmetric synthesis (enantiomeric excess >98%).

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals 4-methoxy-3-methylbenzaldehyde as the universal precursor. The choice of pathway depends entirely on the required stereochemistry and scale.

Figure 1: Retrosynthetic logic flow identifying the aldehyde precursor as the critical starting material.

Pathway A: The Strecker Synthesis (Scalable, Racemic)

The Strecker synthesis is the industrial standard for generating

Protocol Methodology

Reaction Type: Multicomponent Condensation & Hydrolysis

-

Imine Formation:

-

Reagents: 4-Methoxy-3-methylbenzaldehyde (1.0 eq), Ammonium Chloride (1.1 eq), Ammonia (7M in MeOH).

-

Conditions: Stir at 0°C to RT for 2 hours.

-

Mechanism: The ammonia condenses with the aldehyde to form the aldimine in situ.

-

Expert Insight: The 3-methyl group provides slight steric bulk, but the 4-methoxy group is strongly activating. Ensure the temperature remains low initially to prevent oligomerization.

-

-

Nitrile Addition:

-

Reagents: Sodium Cyanide (NaCN, 1.1 eq).

-

Conditions: Add to the imine mixture; stir at RT for 12–16 hours.

-

Observation: Formation of the

-aminonitrile intermediate.[1]

-

-

Hydrolysis (The Critical Step):

-

Reagents: 6M HCl (aqueous).

-

Conditions: Reflux (100°C) for 4–6 hours.

-

Workup: Neutralize with NaOH to isoelectric point (pH ~6) to precipitate the zwitterionic amino acid. Recrystallize from water/ethanol.

-

Critical Process Parameters (CPPs)

-

Ether Stability: The 4-methoxy ether is generally stable to 6M HCl reflux. However, avoid using HBr or Lewis acids (like BBr3), which will demethylate the compound to the phenol (tyrosine analog).

-

Cyanide Safety: All waste streams must be treated with bleach (sodium hypochlorite) at pH >10 to quench unreacted cyanide before disposal.

Pathway B: The Bucherer-Bergs Reaction (Purification Focus)

While the Strecker route is direct, the aminonitrile intermediate can be an unstable oil. The Bucherer-Bergs reaction converts the aldehyde into a hydantoin , a crystalline solid that is easily purified before the final hydrolysis.

Protocol Methodology

-

Hydantoin Formation:

-

Reagents: 4-Methoxy-3-methylbenzaldehyde, Ammonium Carbonate ((NH4)2CO3, 3.0 eq), Potassium Cyanide (KCN, 1.2 eq).

-

Solvent: 1:1 Ethanol/Water.

-

Procedure: Heat to 60°C in a sealed vessel for 4–12 hours.

-

Isolation: Cool the mixture. The hydantoin (5-(4-methoxy-3-methylphenyl)imidazolidine-2,4-dione) typically precipitates as a white solid. Filter and wash with cold water.

-

-

Alkaline Hydrolysis:

-

Reagents: 3M NaOH or Ba(OH)2.

-

Conditions: Reflux for 24 hours.

-

Advantage: Basic hydrolysis is gentler on the methoxy ether than acidic conditions.

-

Workup: Acidify carefully to pH ~6 to precipitate the amino acid.

-

Pathway C: Asymmetric Synthesis (Ellman Auxiliary)

For drug development requiring high enantiomeric excess (ee), the racemic methods above are insufficient. The use of (S)-tert-butanesulfinamide (Ellman's auxiliary) allows for the diastereoselective synthesis of the target.

Protocol Methodology

-

Condensation:

-

Reagents: 4-Methoxy-3-methylbenzaldehyde, (S)-(-)-tert-Butanesulfinamide, Ti(OEt)4 (2.0 eq).

-

Solvent: THF (anhydrous).

-

Outcome: Formation of the chiral N-sulfinyl imine.

-

-

Strecker-Type Cyanation:

-

Reagents: Trimethylsilyl cyanide (TMSCN), catalytic CsF or chiral catalyst (optional for double stereocontrol).

-

Conditions: -78°C to RT.

-

Mechanism: The bulky tert-butyl group directs the cyanide attack to a specific face of the imine, establishing the chiral center.

-

-

Deprotection & Hydrolysis:

-

Reagents: 6M HCl, Reflux.

-

Outcome: Cleaves both the sulfinyl group and hydrolyzes the nitrile in one pot to yield the enantiopure amino acid.

-

Pathway Visualization

Figure 2: The enantioselective Ellman route utilizing a chiral auxiliary to control stereochemistry.

Comparative Analysis & Data Summary

| Feature | Strecker Synthesis | Bucherer-Bergs | Ellman Auxiliary |

| Chirality | Racemic (50:50 R/S) | Racemic (50:50 R/S) | Enantioselective (>98% ee) |

| Scalability | High (kg scale) | High (kg scale) | Moderate (g to kg) |

| Intermediate | Aminonitrile (often oil) | Hydantoin (Solid, easy purification) | Sulfinyl Imine (Stable) |

| Reagent Cost | Low | Low | High (Auxiliary/Ti) |

| Key Risk | Cyanide handling | High pressure (ammonia) | Cost/Complexity |

Analytical Expectations

-

Appearance: White to off-white crystalline powder.

-

Solubility: Soluble in acidic/basic water; sparingly soluble in neutral water/ethanol.

-

1H NMR (D2O/DCl, 400 MHz):

- 7.2–7.4 (m, 3H, Aromatic).

-

5.1 (s, 1H,

- 3.8 (s, 3H, -OCH3).

- 2.2 (s, 3H, -CH3).

References

-

Strecker Synthesis: Strecker, A. "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, vol. 75, no. 1, 1850, pp. 27-45.

-

Bucherer-Bergs Reaction: Bucherer, H. T., and Steiner, W. "Über die Synthese von Hydantoinen und deren Spaltung zu α-Aminosäuren." Journal für Praktische Chemie, vol. 140, no. 2, 1934, pp. 291-316.

-

Ellman Auxiliary (General): Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[2] Accounts of Chemical Research, vol. 35, no. 11, 2002, pp. 984-995.

-

Arylglycine Synthesis (Specific): Beenen, M. A., et al. "Asymmetric Synthesis of Protected Arylglycines by Rhodium-Catalyzed Addition of Arylboronic Acids to N-tert-Butanesulfinyl Imino Esters."[2] Journal of the American Chemical Society, vol. 128, no.[3] 19, 2006, pp. 6304-6305.[2]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Asymmetric synthesis of protected arylglycines by rhodium-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

A Technical Guide to Pharmacophore Modeling: Leveraging 2-Amino-2-(4-methoxy-3-methylphenyl)acetic Acid Moieties in Drug Discovery

This guide provides an in-depth exploration of pharmacophore modeling, a cornerstone of modern computational drug discovery, with a specific focus on the application of 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid and its derivatives.[1] As non-proteinogenic amino acids, these moieties offer unique structural features that can be exploited to design novel therapeutics with improved pharmacological profiles.[2][3] This document is intended for researchers, scientists, and drug development professionals seeking to understand and apply pharmacophore modeling techniques to their research endeavors.

The Rationale for Pharmacophore Modeling in Modern Drug Discovery

Pharmacophore modeling is a powerful computational technique that identifies the essential three-dimensional arrangement of molecular features necessary for a molecule to interact with a specific biological target and exert a biological effect.[4] These features, or pharmacophoric elements, typically include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups.[4] By abstracting the key interaction features from a set of known active molecules (ligand-based) or from the structure of the target's binding site (structure-based), a pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds with the potential for therapeutic activity.[1][4] This approach significantly accelerates the hit identification and lead optimization phases of drug discovery by prioritizing compounds for synthesis and biological testing.[1][4]

The use of non-proteinogenic amino acids, such as this compound, in drug design is a rapidly growing field.[2][3] These building blocks can introduce novel side chains and conformational constraints not found in natural amino acids, leading to peptides and small molecules with enhanced stability, potency, and selectivity.[3] The unique stereoelectronic properties of the 4-methoxy-3-methylphenyl group can be strategically employed to probe specific interactions within a target's binding pocket.

A Hypothetical Case Study: Developing a Pharmacophore Model for a Novel Kinase Target

To illustrate the practical application of these principles, we will outline a hypothetical case study focused on developing a ligand-based pharmacophore model for a novel kinase target, for which a set of active modulators incorporating the this compound scaffold has been identified.

Defining the Active Ligand Set

The foundation of a robust ligand-based pharmacophore model is a carefully curated set of active compounds with a shared mechanism of action. For our case study, we will assume a training set of 15 diverse ligands containing the this compound core, with experimentally determined IC50 values ranging from 10 nM to 500 nM. A corresponding test set of 5 active compounds and a larger set of decoy molecules (structurally similar but inactive compounds) will also be compiled for model validation.[5]

Conformational Analysis and Feature Identification

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Therefore, a crucial first step is to generate a diverse and energetically accessible set of conformers for each ligand in the training set.

Experimental Protocol: Ligand Preparation and Conformational Analysis

-

2D to 3D Conversion: The 2D structures of all training and test set ligands are sketched using a chemical drawing tool and converted to 3D structures.

-

Energy Minimization: Each 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94) to relieve any steric strain and obtain a low-energy starting conformation.

-

Conformational Search: A systematic or stochastic conformational search algorithm is employed to generate a library of low-energy conformers for each ligand. This step is critical to ensure that the bioactive conformation is likely represented within the generated ensemble.

-

Feature Mapping: Each conformer is then analyzed to identify potential pharmacophoric features. For the this compound moiety, key features would include:

-

Hydrogen Bond Donor (HBD): The primary amine group.

-

Hydrogen Bond Acceptor (HBA): The carboxylic acid oxygen and the methoxy oxygen.

-

Aromatic Ring (AR): The phenyl ring.

-

Hydrophobic (HY): The methyl group and the aromatic ring itself.

-

Pharmacophore Model Generation and Hypothesis Selection

With the conformers and their features defined, the next step is to align the active molecules and identify a common 3D arrangement of pharmacophoric features that is shared among them.

Workflow: Ligand-Based Pharmacophore Model Generation

Caption: Ligand-Based Pharmacophore Generation Workflow.

Software packages such as PHASE, LigandScout, or MOE are commonly used for this process.[6] These programs generate multiple pharmacophore hypotheses and score them based on how well they map to the active ligands in the training set. The best hypothesis is typically the one that is shared by the most active compounds and has the highest score.

For our case study, let's assume the top-ranked pharmacophore hypothesis consists of five features:

-

One Aromatic Ring (AR1)

-

One Hydrogen Bond Donor (HBD1)

-

One Hydrogen Bond Acceptor (HBA1)

-

One Hydrophobic center (HY1)

-

A second Aromatic Ring (AR2) from a variable substituent on the core scaffold.

Pharmacophore Model Validation: A Self-Validating System

A pharmacophore model is only useful if it can effectively distinguish between active and inactive compounds.[5] Therefore, rigorous validation is a critical and mandatory step.

Experimental Protocol: Pharmacophore Model Validation

-

Test Set Screening: The generated pharmacophore model is used as a 3D query to screen the pre-compiled test set of known active compounds. A successful model should identify all or most of these actives.

-

Decoy Set Screening: The model is then used to screen a much larger database of decoy molecules. A good model should have a low hit rate for these inactive compounds.

-

Calculation of Enrichment Metrics: The performance of the model is quantified using metrics such as:

-

Enrichment Factor (EF): Measures how many more active compounds are found in the hit list compared to a random selection.

-

Receiver Operating Characteristic (ROC) Curve Analysis: Plots the true positive rate against the false positive rate to assess the model's ability to discriminate between actives and inactives. An Area Under the Curve (AUC) value close to 1.0 indicates an excellent model.

-

Table 1: Hypothetical Validation Metrics for the Generated Pharmacophore Model

| Metric | Value | Interpretation |

| Test Set Hit Rate | 5/5 (100%) | Excellent recall of known actives. |

| Decoy Set Hit Rate | 50/1000 (5%) | Good selectivity against inactive compounds. |

| Enrichment Factor (Top 1%) | 20 | Significant enrichment of actives in the early part of the screened library. |

| ROC AUC | 0.92 | High discriminative power between active and inactive molecules. |

Application of the Validated Pharmacophore Model in Virtual Screening

Once validated, the pharmacophore model can be confidently used to screen large virtual compound libraries to identify novel hit compounds.

Workflow: Pharmacophore-Based Virtual Screening

Caption: Virtual Screening Workflow using a Validated Pharmacophore Model.

The virtual screening process will yield a list of compounds that match the 3D arrangement of the pharmacophoric features. This hit list can then be further refined using other computational techniques, such as molecular docking, to predict the binding mode and affinity of the compounds to the target protein.[6] Additionally, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be calculated to filter out compounds with potentially poor pharmacokinetic profiles.[6]

Conclusion: The Power of a Well-Defined Pharmacophore

Pharmacophore modeling, when executed with scientific rigor and a deep understanding of the underlying chemical principles, is an invaluable tool in the modern drug discovery arsenal. The strategic use of unique chemical moieties, such as this compound, can lead to the development of highly specific and potent pharmacophore models. These models, in turn, can guide the discovery of novel therapeutic agents with improved efficacy and safety profiles. The self-validating nature of a properly conducted pharmacophore modeling study provides a high degree of confidence in the selected hit compounds, ultimately accelerating the journey from a promising molecule to a life-changing medicine.

References

- Patsnap Synapse. (2025, May 21). What is pharmacophore modeling and its applications?

- DergiPark. (2021, June 25). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status.

- Taylor & Francis. (n.d.). Non-proteinogenic amino acids – Knowledge and References.

- Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 1927–1944.

- Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.

- Springer. (n.d.). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. In Computer-Aided Drug Design.

- Farhadi, T., & Hashemian, S. M. (2018). Computer-aided design of amino acid-based therapeutics: a review. Drug Design, Development and Therapy, 12, 1259–1271.

- ResearchGate. (2015, April 17). Is it the pharmacophore generated that needs to be validated?

- Frontiers. (2026, January 7). Pharmacophore modeling: advances and pitfalls.

- PeerJ. (2017, January 13). Pharmacophore modeling, virtual computational screening and biological evaluation studies.

- Digital Commons@Becker. (n.d.). Pharmacophore modeling for biological targets with high flexibility: LXRβ case study.

- Drug Design Org. (2004, January 15). Examples of Pharmacophores.

- PubMed. (2018, June 15). Pharmacophore modeling, molecular docking and molecular dynamics studies on natural products database to discover novel skeleton as non-purine xanthine oxidase inhibitors.

- International Journal of Zoology and Applied Biosciences. (2025, December 1). PHARMACOPHORE SIGNATURES OF AMINO ACID BINDING POCKETS AND THEIR SMALL-MOLECULE INHIBITORS.

- Nanotechnology Perceptions. (n.d.). Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions.

- Hilaris Publisher. (n.d.). Pharmacophore Modeling: A Cornerstone of Drug Discovery.

Sources

- 1. mdpi.com [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [New cardiovascular acting 2-aryl-2-imidazolinyl-acetic acids. Synthesis and pharmacologic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flexible and biomimetic analogs of triple uptake inhibitor 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol : Synthesis, biological characterization, and development of a pharmacophore model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peerj.com [peerj.com]

Methodological & Application

Application Note: High-Purity Synthesis of 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid

Executive Summary

2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid (also known as 3-methyl-4-methoxyphenylglycine) is a non-proteinogenic amino acid of significant value in drug discovery. It serves as a constrained phenylalanine analog in peptide mimetics and a core scaffold for glutamate receptor ligands.

This protocol details the Bucherer-Bergs synthesis route .[1][2][3][4] While the Strecker synthesis is a common alternative, the Bucherer-Bergs method is selected here for its superior robustness with electron-rich aromatic aldehydes. The formation of the crystalline hydantoin intermediate allows for facile purification, ensuring that the final hydrolysis yields a product of high chemical purity (>98%) suitable for downstream applications like Solid-Phase Peptide Synthesis (SPPS).

Key Chemical Data

| Property | Specification |

| IUPAC Name | This compound |

| CAS Registry | 1024613-61-3 |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| Target Purity | >98% (HPLC) |

| Yield Expectation | 60–75% (Overall) |

Retrosynthetic Analysis & Strategy

The synthesis strategy relies on the thermodynamic stability of the hydantoin ring to assemble the

Figure 1: Retrosynthetic logic flow prioritizing the hydantoin intermediate for purification control.

Experimental Protocol

Phase 1: Synthesis of 5-(4-Methoxy-3-methylphenyl)hydantoin

Principle: The carbonyl group of the aldehyde undergoes nucleophilic attack by cyanide and ammonia (generated in situ), followed by carbon dioxide capture to close the imidazolidine-2,4-dione ring.

Reagents & Equipment[4][5][6][7][8][9]

-

Precursor: 4-Methoxy-3-methylbenzaldehyde (1.0 eq, 50 mmol, ~7.5 g)

-

Reagent A: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (1.2 eq) [POISON]

-

Reagent B: Ammonium Carbonate

(3.0 eq) -

Solvent: Ethanol/Water (1:1 v/v, 100 mL)

-

Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Oil Bath.

Step-by-Step Methodology

-

Setup: In a fume hood equipped with a cyanide scrubber, dissolve Ammonium Carbonate (14.4 g, 150 mmol) in Water (50 mL).

-

Addition: Add Potassium Cyanide (3.9 g, 60 mmol) to the aqueous solution. Stir until fully dissolved.

-

Substrate Introduction: Dissolve 4-Methoxy-3-methylbenzaldehyde (7.5 g, 50 mmol) in Ethanol (50 mL) and add this dropwise to the aqueous cyanide/carbonate mixture over 15 minutes.

-

Note: The solution may turn slightly cloudy.

-

-

Reaction: Heat the mixture to 60°C for 1 hour, then increase to reflux (approx. 85°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The aldehyde spot (

) should disappear, replaced by the more polar hydantoin spot (

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solution under reduced pressure (Rotavap) to remove most of the ethanol. Caution: The distillate may contain traces of ammonia/cyanide; dispose of properly.

-

The hydantoin product will often precipitate as a white/off-white solid upon cooling the remaining aqueous phase.

-

If no precipitate forms, acidify carefully with 6M HCl to pH ~2 (in a hood!) to induce precipitation.

-

-

Purification: Filter the solid, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 50°C.

-

Expected Yield: 8.5 – 9.5 g (75–85%).

-

Phase 2: Hydrolysis to this compound

Principle: The robust hydantoin ring requires harsh alkaline conditions to open. High-temperature hydrolysis releases ammonia and carbonate, yielding the free amino acid.

Reagents & Equipment[4][5][6][7][8][9]

-

Substrate: Hydantoin Intermediate (from Phase 1)

-

Base: Sodium Hydroxide (NaOH), 3M aqueous solution (excess, ~5-8 eq)

-

Acid: Conc. HCl (for neutralization)

-

Apparatus: Pressure tube or RBF with high-efficiency condenser.

Step-by-Step Methodology

-

Hydrolysis: Suspend the Hydantoin (e.g., 5.0 g) in 3M NaOH (40 mL).

-

Reflux: Heat the mixture to reflux (100–110°C) for 24–48 hours.

-

Optimization Note: Phenylglycine derivatives can be stubborn. If dissolution is incomplete after 24h, a sealed pressure tube at 120°C can accelerate the reaction.

-

Monitoring: Evolution of ammonia gas indicates progress. Reaction is complete when the solid fully dissolves and ammonia evolution ceases.

-

-

Isolation:

-

Cool the solution to room temperature.[7]

-

Filter through a Celite pad to remove any insoluble impurities.

-

Neutralization (Critical): Slowly add Conc. HCl dropwise to the filtrate while monitoring pH.

-

Target the Isoelectric Point (pI) . For phenylglycines, this is typically pH 6.0–6.5.

-

At the pI, the zwitterionic amino acid is least soluble and will precipitate as a white solid.

-

-

Crystallization: Cool the suspension to 4°C overnight to maximize recovery.

-

Final Wash: Filter the precipitate, wash with minimal ice-cold water, then acetone (to remove water and dry quickly).

-

Drying: Dry under high vacuum over

.

Analytical Characterization

Verify the identity and purity of the final product using the following parameters.

| Technique | Expected Signal / Observation |

| Appearance | White to off-white crystalline powder. |

| ¹H NMR (D₂O/NaOD) | Aromatic: |

| MS (ESI+) | |

| Melting Point | >220°C (decomposition expected for amino acids). |

Workflow Visualization

Figure 2: Operational workflow for the synthesis, highlighting critical decision points.

Safety & Troubleshooting

Critical Safety: Cyanide Handling

-

Hazard: KCN releases fatal HCN gas upon contact with acid.

-

Control: NEVER mix KCN streams with acid waste. Maintain pH > 9 during the Bucherer-Bergs reaction until the workup.

-

Antidote: Ensure a cyanide antidote kit (e.g., Hydroxocobalamin) is available and active.

Troubleshooting Guide

-

Issue: Oily Hydantoin. If the intermediate oils out instead of crystallizing, re-dissolve in hot ethanol and add water dropwise until turbid, then cool slowly.

-

Issue: Incomplete Hydrolysis. Phenylglycines with ortho-substituents (like the 3-methyl group here) are sterically hindered. If hydrolysis is slow, switch to Ba(OH)₂ (Barium Hydroxide) in water at reflux. Barium salts can be removed by adding stoichiometric

, precipitating BaSO₄ and leaving the free amino acid in solution.

References

-

Bucherer-Bergs Reaction Mechanism & Scope

-

Synthesis of Substituted Phenylglycines

-

Ma, D., & Zhu, W. (2001). "Synthesis of (S)-

-cyclopropyl-4-phosphonophenylglycine." The Journal of Organic Chemistry, 66(1), 348–350. Link

-

-

Optimization of Hydantoin Hydrolysis

-

Racemization in Phenylglycine Derivatives

-

El Sawy, M. A., et al. (2017). "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Tetrahedron Letters, 58(25), 2455-2458. Link

-

Sources

- 1. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 2. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgsyn.org [orgsyn.org]

- 9. inventivapharma.com [inventivapharma.com]

- 10. Bucherer-Bergs Reaction [organic-chemistry.org]

Preparation of Boc-Protected 2-Amino-2-(4-methoxy-3-methylphenyl)acetic Acid: An Application and Protocol Guide

Introduction: The Significance of Substituted α-Amino Acids

Non-proteinogenic α-amino acids, particularly those with substituted aryl side chains, are pivotal building blocks in contemporary drug discovery and development. Their incorporation into peptide-based therapeutics can enhance metabolic stability, modulate receptor binding affinity, and fine-tune pharmacokinetic profiles. The target molecule of this guide, Boc-protected 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid, is a valuable synthon for the synthesis of complex pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the amino functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, making it a cornerstone of modern peptide synthesis.[1][] This guide provides a comprehensive, field-proven protocol for the preparation of this key intermediate, grounded in established chemical principles and supported by authoritative references.

Strategic Synthesis Overview

The synthesis of Boc-protected this compound is approached via a three-stage process. This strategy is designed for efficiency, scalability, and control over each chemical transformation.

-

Stage 1: Synthesis of the Aldehyde Precursor. The foundational step is the preparation of the key electrophile, 4-methoxy-3-methylbenzaldehyde.

-

Stage 2: Formation of the Amino Acid Backbone. The core α-amino acid structure is constructed using the classical Strecker amino acid synthesis.[3][4]

-

Stage 3: Boc Protection. The final step involves the protection of the newly formed amino group with a tert-butyloxycarbonyl (Boc) group.

Each stage is detailed with step-by-step protocols, explanations of the underlying chemistry, and key considerations for successful execution.

Experimental Protocols and Methodologies

Stage 1: Synthesis of 4-methoxy-3-methylbenzaldehyde

The starting aldehyde can be synthesized via the methylation of 3-methyl-4-hydroxybenzaldehyde. This approach is often favored due to the commercial availability of the phenolic precursor.

Protocol 1: Methylation of 3-methyl-4-hydroxybenzaldehyde

-

Materials and Reagents:

-

3-methyl-4-hydroxybenzaldehyde

-

Dimethyl sulfate (DMS) or Methyl iodide (MeI)

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-4-hydroxybenzaldehyde (1.0 eq) in acetone or DMF.

-

Add potassium carbonate (1.5 - 2.0 eq) to the solution. The use of a base is crucial to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

-

Stir the suspension at room temperature for 30 minutes.

-

Slowly add dimethyl sulfate or methyl iodide (1.1 - 1.2 eq) to the reaction mixture. Caution: Dimethyl sulfate and methyl iodide are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Heat the reaction mixture to a gentle reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methoxy-3-methylbenzaldehyde.

-

The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

-

| Parameter | Value | Rationale |

| Solvent | Acetone or DMF | Good solubility for reactants and compatible with the reaction conditions. |

| Base | K₂CO₃ or NaOH | To deprotonate the phenol, facilitating nucleophilic attack on the methylating agent. |

| Methylating Agent | DMS or MeI | Efficient sources of an electrophilic methyl group. |

| Temperature | Reflux | To ensure a reasonable reaction rate. |

Stage 2: Strecker Synthesis of this compound

The Strecker synthesis is a robust method for preparing α-amino acids from aldehydes.[3][4] It proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed.

Protocol 2: Two-Step Strecker Synthesis

-

Materials and Reagents:

-

4-methoxy-3-methylbenzaldehyde

-

Ammonium chloride (NH₄Cl)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Aqueous ammonia solution (e.g., 28-30%)

-

Methanol or Ethanol

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) for neutralization

-

Diethyl ether

-

-

Procedure:

Part A: Formation of the α-Aminonitrile

-

In a well-ventilated fume hood, dissolve 4-methoxy-3-methylbenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.

-

Add a solution of ammonium chloride (1.2 eq) in aqueous ammonia to the aldehyde solution with stirring.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of sodium cyanide (1.1 eq) in water to the reaction mixture. Extreme Caution: Cyanide salts are highly toxic. All manipulations should be performed in a fume hood, and appropriate safety precautions must be taken. Acidic conditions will generate highly toxic HCN gas.

-

Allow the reaction to stir at room temperature overnight.

-

The α-aminonitrile intermediate may precipitate from the solution or can be extracted. Add water to the reaction mixture and extract with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to obtain the crude 2-amino-2-(4-methoxy-3-methylphenyl)acetonitrile.

Part B: Hydrolysis of the α-Aminonitrile

-

To the crude α-aminonitrile, add concentrated hydrochloric acid.

-

Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by TLC.

-

Upon completion, cool the reaction mixture. The amino acid hydrochloride salt may precipitate.

-

Collect the precipitate by filtration.

-

To obtain the free amino acid, dissolve the hydrochloride salt in a minimal amount of water and adjust the pH to the isoelectric point (typically around pH 5-6) with a base such as aqueous ammonia or a dilute sodium hydroxide solution.

-

The zwitterionic amino acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

| Parameter | Value | Rationale |

| Ammonia Source | NH₄Cl / aq. NH₃ | Provides the nitrogen atom for the amino group. |

| Cyanide Source | NaCN or KCN | Provides the carbon atom for the carboxylic acid group. |

| Hydrolysis Condition | Conc. HCl, Reflux | Strong acidic conditions are required to hydrolyze the nitrile to a carboxylic acid. |

| Isolation pH | Isoelectric Point (pH 5-6) | At its isoelectric point, the amino acid has a net zero charge and minimum solubility in water, facilitating its precipitation. |

Stage 3: Boc Protection of this compound

The final step is the protection of the amino group. The reaction with di-tert-butyl dicarbonate ((Boc)₂O) is a standard and efficient method.[1][5]

Protocol 3: N-Boc Protection

-

Materials and Reagents:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

1,4-Dioxane, Tetrahydrofuran (THF), or Acetone

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl) or saturated aqueous citric acid solution

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve the amino acid (1.0 eq) in a mixture of dioxane (or THF/acetone) and water (e.g., 1:1 or 2:1 v/v).

-

Add sodium hydroxide (2.0 eq) or triethylamine (2.0 eq) to the solution and stir until the amino acid is fully dissolved. The base is essential for deprotonating the amino group, enhancing its nucleophilicity.

-

Cool the solution in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 - 1.2 eq) portion-wise or as a solution in the organic solvent used.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or diethyl ether to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl or saturated citric acid solution. The product will precipitate out of the solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude Boc-protected amino acid.

-

The product can be purified by crystallization from a suitable solvent system, such as ethyl acetate/hexanes.

-

| Parameter | Value | Rationale |

| Boc Source | (Boc)₂O | A stable and effective electrophile for introducing the Boc group. |

| Solvent System | Dioxane/Water, THF/Water, or Acetone/Water | Ensures solubility of both the amino acid and (Boc)₂O. |

| Base | NaOH or TEA | To deprotonate the amino group and neutralize the acidic byproduct. |

| Work-up | Acidification and Extraction | To protonate the carboxylic acid and enable extraction into an organic solvent. |

Visualization of the Synthetic Workflow

Caption: Overall synthetic workflow for the preparation of the target molecule.

Characterization and Data Analysis

A self-validating protocol requires rigorous characterization of the final product and key intermediates. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should confirm the presence of all expected protons, including the aromatic protons with their characteristic splitting patterns, the methoxy and methyl singlets, the α-proton, and the protons of the Boc group.

-

¹³C NMR: Will verify the number of unique carbon atoms in the molecule, including the carbonyl carbons of the carboxylic acid and the Boc group, and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: Key functional groups should be identifiable, such as the N-H stretch of the carbamate, the C=O stretches of the carboxylic acid and the carbamate, and the aromatic C-H and C=C stretches.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, providing strong evidence for its elemental composition.

Expected Spectroscopic Data:

Troubleshooting and Optimization

-

Low Yield in Strecker Synthesis: Incomplete formation of the imine intermediate can be a cause. Ensure anhydrous conditions for the aminonitrile formation step, as water can hydrolyze the imine back to the aldehyde. The order of reagent addition can also be critical; pre-forming the imine before adding the cyanide source may improve yields.

-

Incomplete Hydrolysis: If the nitrile hydrolysis is sluggish, increasing the reaction time, temperature, or the concentration of the acid can be beneficial.

-

Difficulty in Crystallization: Boc-protected amino acids can sometimes be obtained as oils. If direct crystallization fails, attempting to form a dicyclohexylamine (DCHA) salt can facilitate solidification and purification.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of Boc-protected this compound. By following the outlined procedures and paying close attention to the rationale behind each step, researchers can confidently prepare this valuable building block for applications in pharmaceutical and medicinal chemistry. The emphasis on rigorous characterization ensures the integrity of the synthesized material, aligning with the principles of a self-validating experimental system.

References

- Davies, I. W., Ashwood, M. S., & Cottrell, I. F. (2000). A Facile Synthesis of Substituted Phenylglycines.

- Supporting Inform

-

m-METHOXYBENZALDEHYDE. Organic Syntheses. Retrieved from [Link]

- Supporting Inform

-

Boc-N-(Allyl)-Glycine. PubChem. Retrieved from [Link]

-

Strecker Synthesis. NROChemistry. Retrieved from [Link]

- Process for the methylation of hydroxybenzene derivatives. Google Patents.

-

(N-Boc-glycyl)-D-proline. PubChem. Retrieved from [Link]

- Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. OPUS.

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

- Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. White Rose Research Online.

-

Boc Protecting Group for Amines. Chemistry Steps. Retrieved from [Link]

-

Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com. Retrieved from [Link]

-

Strecker amino acid synthesis. Wikipedia. Retrieved from [Link]

- Method for preparing a 4-hydroxybenzaldehyde and derivatives. Google Patents.

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

- A Chemical Model of catechol-O-methyltransferase. Methylation of 3,4-dihydroxybenzaldehyde in Aqueous Solution. PubMed.

-

Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. Organic Chemistry Portal. Retrieved from [Link]

-

Benzaldehyde, 4-ethoxy-3-hydroxy. Organic Syntheses. Retrieved from [Link]

-

Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. Retrieved from [Link]

- 2-(4-methylphenylsulphonamido) acetic acid (3a). Semantic Scholar.

- Application Notes and Protocols: 2-Amino-2-(2-methoxyphenyl)acetic Acid as a Precursor for Pharmaceutical Ingredients. Benchchem.

-

The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

- Supporting Information for The Royal Society of Chemistry.

- Thermodynamics and kinetic studies for crystallization of carboxylic acids (para-methoxyphenylacetic acid and benzoic acid)

- Distillation/crystallization process used to purify acetic acid.

Sources

Application Notes and Protocols: 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid as a Chiral Ligand in Asymmetric Catalysis

Introduction: The Strategic Advantage of Substituted Phenylglycine Ligands in Asymmetric Synthesis

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds, particularly for pharmaceutical and agrochemical applications, has driven the development of sophisticated catalytic systems. Asymmetric catalysis, which utilizes chiral catalysts to stereoselectively produce one enantiomer of a product, stands as a cornerstone of this endeavor. Among the vast arsenal of chiral ligands, those derived from readily available amino acids have garnered significant attention due to their structural diversity, inherent chirality, and potential for facile modification.[1]

This document provides a detailed guide to the application of 2-Amino-2-(4-methoxy-3-methylphenyl)acetic acid, a substituted phenylglycine derivative, as a chiral ligand in asymmetric catalysis. While direct catalytic applications of this specific molecule are not extensively documented in peer-reviewed literature, its structural motifs are analogous to a well-established class of ligands that have proven highly effective in various transformations. The principles and protocols outlined herein are based on established methodologies for structurally related amino acid derivatives and provide a robust framework for researchers to explore the catalytic potential of this novel ligand. The core focus of this guide will be on the asymmetric transfer hydrogenation (ATH) of prochiral ketones, a fundamental and widely utilized reaction for the synthesis of chiral secondary alcohols.[2]

The rationale for employing substituted phenylglycine derivatives like this compound lies in the synergistic interplay of their structural features. The amino and carboxylic acid moieties provide excellent coordination sites for a variety of transition metals, including ruthenium, rhodium, and iridium, which are commonly used in hydrogenation reactions.[1][2] The substituted phenyl ring allows for fine-tuning of the steric and electronic properties of the ligand, which is crucial for achieving high levels of enantioselectivity. The inherent rigidity of such ligands can also contribute to a more defined and effective chiral pocket around the metal center, leading to enhanced stereochemical control.[3]

Conceptual Workflow for Ligand Application in Asymmetric Transfer Hydrogenation

The successful implementation of this compound as a ligand in asymmetric transfer hydrogenation involves a series of well-defined steps, from the in situ formation of the active catalyst to the final analysis of the enantiomerically enriched product. The following diagram illustrates the general workflow.

Caption: General workflow for asymmetric transfer hydrogenation using a chiral amino acid-derived ligand.

Detailed Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone to 1-phenylethanol, a benchmark reaction for evaluating the efficacy of chiral catalysts. This serves as a starting point for utilizing this compound as the chiral ligand.

Materials:

-

Metal Precursor: Dichloro(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂)

-

Chiral Ligand: this compound

-

Substrate: Acetophenone

-

Hydrogen Donor/Solvent: Anhydrous 2-propanol

-

Base: Potassium hydroxide (KOH)

-

Inert Gas: Argon or Nitrogen

-

Standard laboratory glassware, dried in an oven before use

-

Magnetic stirrer and heating plate

Procedure:

-

Catalyst Pre-formation (In Situ):

-

In a flame-dried Schlenk flask under an inert atmosphere, add the dichloro(p-cymene)ruthenium(II) dimer (e.g., 0.005 mmol, 3.1 mg).

-

Add the chiral ligand, this compound (e.g., 0.011 mmol, 2.1 mg). The ligand to ruthenium dimer ratio is a critical parameter to optimize.

-

Add anhydrous 2-propanol (5 mL).

-

Stir the resulting suspension at 80 °C for 20-30 minutes. The color of the solution should change, indicating the formation of the active catalyst complex.

-

-

Asymmetric Hydrogenation Reaction:

-

Cool the catalyst solution to room temperature.

-

Add a solution of acetophenone (1.0 mmol, 120.2 mg) in anhydrous 2-propanol (5 mL) to the flask.

-

Initiate the reaction by adding a freshly prepared 1.0 M solution of KOH in 2-propanol (1.0 mL, 1.0 mmol).

-

Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Isolation:

-